Lead bis(p-octylphenolate) Lead bis(p-octylphenolate)
Brand Name: Vulcanchem
CAS No.: 84394-98-9
VCID: VC16951551
InChI: InChI=1S/2C14H22O.Pb/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2
SMILES:
Molecular Formula: C28H42O2Pb
Molecular Weight: 618 g/mol

Lead bis(p-octylphenolate)

CAS No.: 84394-98-9

Cat. No.: VC16951551

Molecular Formula: C28H42O2Pb

Molecular Weight: 618 g/mol

* For research use only. Not for human or veterinary use.

Lead bis(p-octylphenolate) - 84394-98-9

Specification

CAS No. 84394-98-9
Molecular Formula C28H42O2Pb
Molecular Weight 618 g/mol
IUPAC Name lead(2+);4-octylphenolate
Standard InChI InChI=1S/2C14H22O.Pb/c2*1-2-3-4-5-6-7-8-13-9-11-14(15)12-10-13;/h2*9-12,15H,2-8H2,1H3;/q;;+2/p-2
Standard InChI Key JLYATELDAHVHGW-UHFFFAOYSA-L
Canonical SMILES CCCCCCCCC1=CC=C(C=C1)[O-].CCCCCCCCC1=CC=C(C=C1)[O-].[Pb+2]

Introduction

Synthesis and Manufacturing

Primary Synthesis Routes

The synthesis of lead bis(p-octylphenolate) typically involves the reaction of lead salts with sodium p-octylphenolate. A representative method includes:

  • Preparation of Sodium p-Octylphenolate:
    p-Octylphenol is deprotonated using a strong base like sodium hydride in an anhydrous solvent (e.g., diethyl ether), yielding sodium p-octylphenolate :

    C14H22O+NaHC14H21ONa++H2\text{C}_{14}\text{H}_{22}\text{O} + \text{NaH} \rightarrow \text{C}_{14}\text{H}_{21}\text{O}^-\text{Na}^+ + \text{H}_2
  • Metathesis Reaction with Lead Salts:
    Sodium p-octylphenolate reacts with lead acetate trihydrate in aqueous or organic media, forming lead bis(p-octylphenolate) and sodium acetate as a byproduct :

    Pb(OAc)2+2Na(OC6H4-C8H17)Pb(OC6H4-C8H17)2+2NaOAc\text{Pb(OAc)}_2 + 2\,\text{Na(OC}_6\text{H}_4\text{-C}_8\text{H}_{17}) \rightarrow \text{Pb(OC}_6\text{H}_4\text{-C}_8\text{H}_{17})_2 + 2\,\text{NaOAc}

This method parallels the synthesis of analogous barium and calcium phenolate complexes, though lead’s higher electronegativity necessitates stricter control of reaction conditions to prevent hydrolysis or oxidation .

Challenges in Synthesis

  • Lead Hydrolysis: Lead(II) ions are prone to hydrolysis in aqueous environments, forming insoluble hydroxides. Synthesis thus often requires non-aqueous solvents or controlled pH conditions .

  • Purity Concerns: Residual sodium ions or unreacted precursors may contaminate the product, necessitating thorough washing and recrystallization steps .

Physicochemical Properties

Thermal Stability

Lead bis(p-octylphenolate) exhibits moderate thermal stability, decomposing at temperatures above 200°C. This property is critical for applications in high-temperature polymer processing, where it may act as a stabilizer. Comparative studies with zinc bis(octylphenolate) (decomposition ~250°C) suggest that lead’s larger ionic radius weakens metal-oxygen bonds, reducing thermal resilience.

Solubility and Reactivity

The compound is soluble in aromatic hydrocarbons (e.g., toluene, xylene) and chlorinated solvents (e.g., chloroform), aligning with its nonpolar ligand structure. Reactivity with protic solvents is limited due to the phenolate’s deprotonated state, though strong acids can regenerate p-octylphenol and lead salts .

Industrial and Research Applications

Precursor in Nanomaterial Synthesis

In materials science, lead phenolate complexes serve as precursors for lead sulfide (PbS) nanocrystals. Thermolysis of lead bis(p-octylphenolate) in polymer matrices yields PbS quantum dots with tunable optical properties, though this application remains largely experimental .

Catalysis

Comparative Analysis with Analogous Compounds

CompoundChemical FormulaKey PropertiesToxicity Concerns
Lead bis(p-octylphenolate)C₂₈H₄₂O₂PbModerate thermal stability, soluble in organicsHigh (lead content)
Barium bis(octylphenolate)C₂₈H₄₂BaO₂High thermal stability, used in polymer modificationLow
Zinc bis(octylphenolate)C₂₈H₄₂ZnO₂Excellent UV stabilization, low reactivityLow
Calcium bis(octylphenolate)C₂₈H₄₂CaO₂Cost-effective, limited solubilityNegligible

This table underscores lead bis(p-octylphenolate)’s unique balance of solubility and reactivity, offset by its toxicity .

Future Research Directions

  • Toxicity Mitigation: Development of lead-free stabilizers with comparable efficacy.

  • Advanced Characterization: Detailed spectroscopic and crystallographic studies to elucidate coordination geometry.

  • Niche Applications: Exploration in energy storage or photovoltaics, leveraging lead’s semiconducting properties .

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